molecular formula C21H28N2O2 B3135105 N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide CAS No. 400086-30-8

N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide

Cat. No.: B3135105
CAS No.: 400086-30-8
M. Wt: 340.5 g/mol
InChI Key: XLFJIOCWZVPKKK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide is a complex organic compound with a unique structure that includes an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide typically involves the reaction of 4-acetylaminophenyl with 2-methyl-2-adamantyl acetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating inflammatory responses.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide can be compared with other similar compounds, such as:

    N-(4-acetylamino-phenyl)-2-phenoxy-acetamide: Similar structure but with a phenoxy group instead of an adamantyl group.

    N-(4-acetylamino-phenyl)-2-chloro-acetamide: Contains a chloro group, which may alter its reactivity and biological activity.

    N-(4-acetylamino-phenyl)-2-(ethylamino)acetamide hydrochloride: Features an ethylamino group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its adamantyl group, which imparts distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-methyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-13(24)22-18-3-5-19(6-4-18)23-20(25)12-21(2)16-8-14-7-15(10-16)11-17(21)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFJIOCWZVPKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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